9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a potent inhibitor of S-adenosylhomocysteine hydrolase (AHCY), an enzyme involved in the regulation of methylation reactions in cells . This compound has garnered significant interest due to its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione typically involves the cyclization of a suitable purine precursor with a cyclopentyl derivative. One common method includes the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with a cyclopentyl alcohol derivative under basic conditions . The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-[2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-thione position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various purine derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
9-[2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its role in inhibiting AHCY and its effects on cellular methylation processes.
Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The primary mechanism of action of 9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione involves the inhibition of S-adenosylhomocysteine hydrolase (AHCY). By inhibiting this enzyme, the compound disrupts the methylation cycle, leading to the accumulation of S-adenosylhomocysteine (SAH), which in turn inhibits methyltransferases . This inhibition affects various cellular processes, including gene expression and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features but lacks the cyclopentyl and thione modifications.
3-Deazaneplanocin A: Another AHCY inhibitor with a different structural framework.
Tubercidin: A nucleoside analog with potent antiviral and anticancer properties.
Uniqueness
9-[2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione is unique due to its specific inhibition of AHCY and its ability to regulate oncogenic EZH2 expression. This makes it a valuable compound for therapeutic applications, particularly in the treatment of viral infections and cancer .
Properties
CAS No. |
16976-09-3 |
---|---|
Molecular Formula |
C11H14N4O3S |
Molecular Weight |
282.32 g/mol |
IUPAC Name |
9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione |
InChI |
InChI=1S/C11H14N4O3S/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h3-6,8-9,16-18H,1-2H2,(H,12,13,19) |
InChI Key |
CSPPGTBBWFVGTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C2NC=NC3=S)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.